Cas no 936-77-6 (2-Ethylbenzothiazole)

2-エチルベンゾチアゾールは、有機合成化学において重要な中間体として利用される化合物です。分子式C9H9NSで表され、ベンゾチアゾール骨格にエチル基が結合した構造を有します。主な特徴として、高い熱安定性と優れた電子供与性を示し、機能性材料の合成や医薬品中間体としての応用が可能です。特に、光増感剤や蛍光色素の原料としての利用価値が高く、精密有機合成における反応性の制御が容易という利点があります。また、比較的低毒性であり、取り扱いが比較的簡便な点も実用的なメリットです。

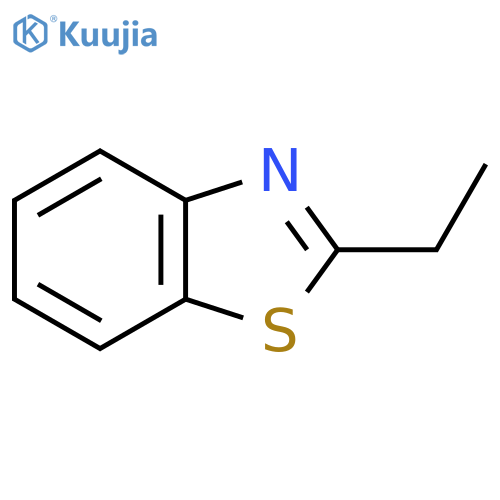

2-Ethylbenzothiazole structure

商品名:2-Ethylbenzothiazole

2-Ethylbenzothiazole 化学的及び物理的性質

名前と識別子

-

- 2-Ethylbenzothiazole

- 2-Ethyl-1,3-benzothiazole

- 2-Ethylbenzo[d]thiazole

- CVULGJIRGZVJHQ-UHFFFAOYSA-N

- MFCD05982141

- 252280-83-4

- SCHEMBL322456

- AKOS016012561

- 2-ethyl-1,3-benzothiazole hydrobromide

- EN300-95429

- AS-8476

- DTXSID10948080

- ethylbenzothiazoline

- CS-0325735

- 2-ethylbenzothiazoline

- 936-77-6

- InChI=1/C9H9NS/c1-2-9-10-7-5-3-4-6-8(7)11-9/h3-6H,2H2,1H

- G29363

- DB-338426

- Benzothiazole, 2-ethyl- (6CI,7CI,8CI,9CI)

- benzothiazole, 2-ethyl-

-

- MDL: MFCD05982141

- インチ: InChI=1S/C9H9NS/c1-2-9-10-7-5-3-4-6-8(7)11-9/h3-6H,2H2,1H3

- InChIKey: CVULGJIRGZVJHQ-UHFFFAOYSA-N

- ほほえんだ: CCC1=NC2=CC=CC=C2S1

計算された属性

- せいみつぶんしりょう: 163.04557046g/mol

- どういたいしつりょう: 163.04557046g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 138

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 2

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 41.1Ų

じっけんとくせい

- ゆうかいてん: -2.5°C

2-Ethylbenzothiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E899795-1000mg |

2-Ethylbenzothiazole |

936-77-6 | 1g |

$207.00 | 2023-05-18 | ||

| Chemenu | CM155502-1g |

2-Ethyl-1,3-benzothiazole |

936-77-6 | 95% | 1g |

$129 | 2024-07-19 | |

| Alichem | A059004162-5g |

2-Ethylbenzo[d]thiazole |

936-77-6 | 95% | 5g |

$477.00 | 2023-08-31 | |

| Apollo Scientific | OR110339-1g |

2-Ethyl-1,3-benzothiazole |

936-77-6 | 1g |

£75.00 | 2025-02-19 | ||

| TRC | E899795-10000mg |

2-Ethylbenzothiazole |

936-77-6 | 10g |

$1642.00 | 2023-05-18 | ||

| 1PlusChem | 1P006227-50mg |

2-Ethylbenzo[d]thiazole |

936-77-6 | 93% | 50mg |

$88.00 | 2024-04-20 | |

| 1PlusChem | 1P006227-500mg |

2-Ethylbenzo[d]thiazole |

936-77-6 | 93% | 500mg |

$149.00 | 2024-04-20 | |

| 1PlusChem | 1P006227-10g |

2-Ethylbenzo[d]thiazole |

936-77-6 | 93% | 10g |

$724.00 | 2023-12-15 | |

| A2B Chem LLC | AC81807-50mg |

2-Ethylbenzo[d]thiazole |

936-77-6 | 93% | 50mg |

$228.00 | 2024-07-18 | |

| Crysdot LLC | CD11009428-5g |

2-Ethylbenzo[d]thiazole |

936-77-6 | 95+% | 5g |

$446 | 2024-07-19 |

2-Ethylbenzothiazole 関連文献

-

Abhijit Hazra,Udayan Mondal,Sukdeb Mandal,Priyabrata Banerjee Dalton Trans. 2021 50 8657

-

2. 397. meroCyanines derived from thio-oxindole. Part I. mero-Cyanines having a dimethin chain attached to the 3-thionaphthen nucleusR. H. Glauert,Frederick G. Mann J. Chem. Soc. 1952 2135

-

Sirilak Wangngae,Utumporn Ngivprom,Tunyawat Khrootkaew,Suphanida Worakaensai,Rung-Yi Lai,Anyanee Kamkaew RSC Adv. 2023 13 2115

-

Ping Song,Weidong Rao,Tristram Chivers,Shun-Yi Wang Org. Chem. Front. 2023 10 3378

-

5. Pyrolyses of o-alkoxy- and o-alkylthio-N-allylanilines and of some related O-and S-allyl compoundsJ. I. G. Cadogan,Clare L. Hickson,Hamish McNab J. Chem. Soc. Perkin Trans. 1 1985 1885

936-77-6 (2-Ethylbenzothiazole) 関連製品

- 56278-50-3(2-(1,3-benzothiazol-2-yl)acetonitrile)

- 17229-76-4(2-Propylbenzo[d]thiazole)

- 1945-78-4(2,2'-Methylenebisbenzothiazole)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量